6-Ethoxycarbonyl-8-(e)-p-fluorobenzylidene-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxycarbonyl-8-(e)-p-fluorobenzylidene-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrido-pyrimidine core with various functional groups such as ethoxycarbonyl, fluorobenzylidene, hydroxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxycarbonyl-8-(e)-p-fluorobenzylidene-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido-Pyrimidine Core: The initial step involves the formation of the pyrido-pyrimidine core through a cyclization reaction. This can be achieved by reacting appropriate precursors such as 2-aminopyridine and a suitable aldehyde under acidic or basic conditions.
Introduction of Functional Groups: The next steps involve the introduction of various functional groups. For example, the ethoxycarbonyl group can be introduced through esterification reactions, while the fluorobenzylidene group can be added via a condensation reaction with a fluorobenzaldehyde derivative.
Final Modifications: The final steps may include additional modifications such as hydroxylation and trifluoromethylation to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxycarbonyl-8-(e)-p-fluorobenzylidene-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to modify the double bonds or reduce the carbonyl groups.
Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the double bonds may result in saturated derivatives.
Scientific Research Applications
6-Ethoxycarbonyl-8-(e)-p-fluorobenzylidene-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity can be explored for drug discovery and development. It may exhibit properties such as enzyme inhibition or receptor binding.
Medicine: The compound can be investigated for its potential therapeutic effects. Its functional groups may interact with biological targets, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Ethoxycarbonyl-8-(e)-p-fluorobenzylidene-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine involves its interaction with specific molecular targets. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, or covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrido[4,3-d]pyrimidine Derivatives: Compounds with similar core structures but different functional groups.
Fluorobenzylidene Derivatives: Compounds with similar fluorobenzylidene groups but different core structures.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups but different overall structures.
Uniqueness
6-Ethoxycarbonyl-8-(e)-p-fluorobenzylidene-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine is unique due to its combination of functional groups and core structure. This combination imparts distinct chemical properties and potential applications that may not be present in similar compounds. For example, the presence of both fluorobenzylidene and trifluoromethyl groups can enhance the compound’s stability and reactivity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H15F4N3O3 |
---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
ethyl (8E)-8-[(4-fluorophenyl)methylidene]-2-oxo-4-(trifluoromethyl)-5,7-dihydro-3H-pyrido[4,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H15F4N3O3/c1-2-28-17(27)25-8-11(7-10-3-5-12(19)6-4-10)14-13(9-25)15(18(20,21)22)24-16(26)23-14/h3-7H,2,8-9H2,1H3,(H,23,24,26)/b11-7+ |
InChI Key |
UOCVDIIBOUCMIR-YRNVUSSQSA-N |
Isomeric SMILES |
CCOC(=O)N1C/C(=C\C2=CC=C(C=C2)F)/C3=NC(=O)NC(=C3C1)C(F)(F)F |
Canonical SMILES |
CCOC(=O)N1CC(=CC2=CC=C(C=C2)F)C3=NC(=O)NC(=C3C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.